molecular formula C22H25NO3 B594046 1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1379604-67-7

1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B594046
CAS No.: 1379604-67-7
M. Wt: 351.4 g/mol
InChI Key: BZBRKUXWVBPICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of the JWH 250 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound is a cannabimimetic indole, structurally and functionally related to JWH 015 and JWH 018 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 250 5-hydroxyindole metabolite acts as a cannabinoid receptor agonist . It binds to the CB receptor with high affinity, triggering a series of biochemical reactions that lead to the physiological effects associated with cannabinoids .

Biochemical Pathways

The JWH 250 5-hydroxyindole metabolite is expected to be a metabolite of JWH 250, detectable both in serum and in urine . It is produced through the metabolism of JWH 250 in the liver, specifically through the process of microsomal metabolism . This process involves the action of liver enzymes on JWH 250, leading to the production of the 5-hydroxyindole metabolite .

Pharmacokinetics

It is known that the compound is detectable in both serum and urine, suggesting that it is absorbed and distributed in the body following administration . The compound’s bioavailability, clearance rate, and half-life are areas of ongoing research.

Result of Action

The activation of the cannabinoid receptors by the JWH 250 5-hydroxyindole metabolite leads to various physiological effects. These effects can include alterations in pain sensation, mood, and memory . .

Action Environment

The action of the JWH 250 5-hydroxyindole metabolite can be influenced by various environmental factors. For instance, the pH level can affect the production of the metabolite, with a reduction in pH inhibiting its production . Furthermore, the presence of other substances, such as other drugs or dietary supplements, could potentially interact with the metabolite, altering its action, efficacy, and stability .

Preparation Methods

The synthesis of JWH 250 5-hydroxyindole metabolite involves several steps. The parent compound, JWH 250, is synthesized first. The synthetic route typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 2-methoxyphenylmagnesium bromide to form the intermediate product. This intermediate is then subjected to hydroxylation to produce the 5-hydroxyindole metabolite . The reaction conditions often require the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility .

Chemical Reactions Analysis

JWH 250 5-hydroxyindole metabolite undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of more oxidized metabolites.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: The hydroxyl group on the indole ring can participate in substitution reactions, especially under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include further hydroxylated or oxidized derivatives .

Properties

IUPAC Name

1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBRKUXWVBPICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017769
Record name JWH-250 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-67-7
Record name JWH-250 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.